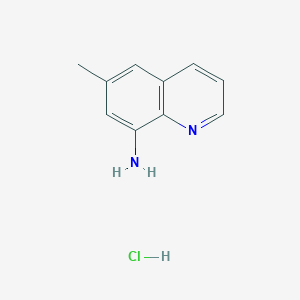

6-Methylquinolin-8-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

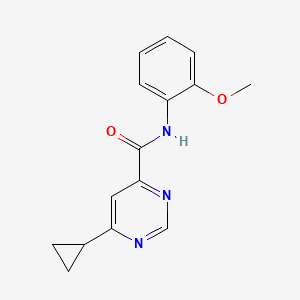

6-Methylquinolin-8-amine hydrochloride is a chemical compound with the CAS Number: 2243510-29-2 . It has a molecular weight of 194.66 . The IUPAC name for this compound is 6-methylquinolin-8-amine hydrochloride .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 6-Methylquinolin-8-amine hydrochloride, can be achieved through various methods. One such method involves the condensation of a primary aryl amine with a 1,3-diketone or b-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Molecular Structure Analysis

The InChI code for 6-Methylquinolin-8-amine hydrochloride is 1S/C10H10N2.ClH/c1-7-5-8-3-2-4-12-10 (8)9 (11)6-7;/h2-6H,11H2,1H3;1H . This code provides a specific representation of the molecular structure of the compound.Chemical Reactions Analysis

Quinoline derivatives, including 6-Methylquinolin-8-amine hydrochloride, have been used in various chemical reactions. For instance, they have been used in transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis

6-Methylquinolin-8-amine hydrochloride is a powder that is stored at room temperature .科学的研究の応用

Antidyslipidemic and Antioxidative Activities

- Research on derivatives of 8-hydroxyquinoline shows promising antidyslipidemic and antioxidative activities, suggesting potential applications in treating dyslipidemia and oxidative stress-related conditions (Sashidhara et al., 2009).

Anticancer Properties

- N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has been identified as a potent apoptosis inducer and anticancer clinical candidate with excellent blood-brain barrier penetration, indicating the therapeutic potential of similar structures in cancer treatment (Sirisoma et al., 2009).

Blood Pressure and Smooth Muscle Effects

- Studies on isoquinolines related to their action on blood pressure, respiration, and smooth muscle provide insights into cardiovascular effects, contributing to the understanding of their pharmacological properties (Fassett & Hjort, 1938).

Role in Enzyme Cofactors

- Research identifying 6-hydroxydopa at the active site of bovine serum amine oxidase indicates the biochemical significance of hydroxyquinoline derivatives in enzyme catalysis and function (Janes et al., 1990).

Fluorescence Sensing and Metal Ion Detection

- Quinoline-based isomers have been developed for dual fluorescence chemosensing of Al3+ and Zn2+ ions, suggesting applications in environmental monitoring and analytical chemistry (Hazra et al., 2018).

Metal Ion Complexation

- Syntheses of novel 8-hydroxyquinoline-containing ligands for metal ion complexation highlight the use of these compounds in creating selective sensors and therapeutic agents (Su et al., 1999).

Safety and Hazards

将来の方向性

Quinoline and its derivatives have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are a vital scaffold for leads in drug discovery . Therefore, the future directions for 6-Methylquinolin-8-amine hydrochloride could involve further exploration of its potential applications in these areas.

特性

IUPAC Name |

6-methylquinolin-8-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c1-7-5-8-3-2-4-12-10(8)9(11)6-7;/h2-6H,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQPSTNROVJDCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)N)N=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2822436.png)

![2-Chloro-6-isopropoxybenzo[d]thiazole](/img/structure/B2822438.png)

![N-(5-chloro-2-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2822440.png)

![8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B2822441.png)

![2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide](/img/structure/B2822449.png)

![N-(3-chloro-4-methylphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2822452.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2822459.png)